N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain perception. N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been found to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. In addition, N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been found to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has several advantages for use in laboratory experiments, including its selectivity for the 5-HT1A receptor and its ability to modulate the activity of multiple neurotransmitter systems. However, there are also several limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, including its potential use in the treatment of chronic pain, anxiety disorders, and depression. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, the development of more selective and potent analogs of N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide could lead to the development of new and more effective therapeutic agents.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety disorders, and depression. In preclinical studies, N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been found to exhibit analgesic effects in animal models of chronic pain, as well as anxiolytic and antidepressant effects.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-12-15(20)6-7-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRVKCHPPGMGPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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